N-Cyclohexyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
N-cyclohexyl-N-[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amine is a complex organic compound that belongs to the class of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a phenylsulfonyl group, and a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of N-cyclohexyl-N-[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction using reagents such as phenylsulfonyl chloride.
Attachment of the Cyclohexyl Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-cyclohexyl-N-[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
N-cyclohexyl-N-[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its role as a receptor antagonist or enzyme inhibitor.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
N-cyclohexyl-N-[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amine can be compared with other similar compounds, such as:
N-cycloheptyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine: This compound has a similar core structure but with a cycloheptyl group instead of a cyclohexyl group.
3-(Phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine: This compound features a tetrahydrofuran-2-ylmethyl group instead of a cyclohexyl group.
The uniqueness of N-cyclohexyl-N-[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amine lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C19H19N5O2S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
10-(benzenesulfonyl)-N-cyclohexyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C19H19N5O2S2/c25-28(26,14-9-5-2-6-10-14)19-18-21-17(20-13-7-3-1-4-8-13)16-15(11-12-27-16)24(18)23-22-19/h2,5-6,9-13H,1,3-4,7-8H2,(H,20,21) |
InChI Key |
WZPLASCIIHQSOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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